Atpenin A5
Description
Atpenin A5 is a highly potent and specific inhibitor of mitochondrial complex II (succinate-ubiquinone oxidoreductase), originally isolated from the fungus Penicillium sp. FO-125 . Its chemical structure, 3-[(2S,4S,5R)-5,6-dichloro-2,4-dimethyl-1-oxohexyl]-4-hydroxy-5,6-dimethoxy-2(1H)-pyridinone (C₁₅H₂₁Cl₂NO₅; molecular weight 366.24), features a pyridine core, a flexible aliphatic side chain, and chlorine substituents critical for its bioactivity . This compound exhibits an IC₅₀ of 3.6 nM against bovine heart complex II, making it ~300-fold more potent than carboxin (IC₅₀ = 1.1 µM) . It binds competitively to the quinone-binding site (Q site) of complex II, disrupting electron transfer and ATP synthesis .
Beyond its role as a metabolic inhibitor, this compound demonstrates cardioprotective effects by activating mitochondrial ATP-sensitive potassium (mKATP) channels, mitigating ischemia-reperfusion injury . It also inhibits the growth of human prostate cancer cells (DU-145) in co-culture with stromal cells, with an IC₅₀ of 0.02 µg/mL, surpassing newer analogs like NBRI23477 A and B .
Properties
IUPAC Name |
3-[(2S,4S,5R)-5,6-dichloro-2,4-dimethylhexanoyl]-4-hydroxy-5,6-dimethoxy-1H-pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21Cl2NO5/c1-7(9(17)6-16)5-8(2)11(19)10-12(20)13(22-3)15(23-4)18-14(10)21/h7-9H,5-6H2,1-4H3,(H2,18,20,21)/t7-,8-,9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVULNOOPECCZRG-CIUDSAMLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(C)C(=O)C1=C(C(=C(NC1=O)OC)OC)O)C(CCl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C[C@H](C)C(=O)C1=C(C(=C(NC1=O)OC)OC)O)[C@H](CCl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21Cl2NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60152478 | |
| Record name | Atpenin A5 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60152478 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
366.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
119509-24-9 | |
| Record name | Atpenin A 5 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=119509-24-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Atpenin A5 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119509249 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Atpenin A5 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB04631 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Atpenin A5 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60152478 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Microbial Source and Cultivation
Atpenin A5 was initially isolated from the fermentation broth of Penicillium sp. FO-125, a fungal strain cultured under specific conditions to maximize metabolite production. The strain is grown in a medium containing glucose, tryptone, yeast extract, malt extract, and agar at pH 6.0, with agitation at 210 rpm for six days at 27°C. The broth is centrifuged to separate mycelia, which are subsequently extracted with acetone and ethyl acetate. The combined ethyl acetate layers are concentrated and subjected to silica gel chromatography, followed by Sephadex LH-20 column purification to isolate this compound.
Yield and Purity Considerations
The natural isolation process yields this compound with a purity exceeding 95%, as confirmed by high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy. However, scalability remains a challenge due to low natural abundance (typically <0.1% w/w of dried mycelia). This limitation has driven the development of synthetic routes to meet research demands.
Synthetic Approaches to this compound
Convergent Synthesis Strategy
The first enantioselective total synthesis of this compound, reported by Tanaka et al. (2009), employs a convergent approach involving two key segments: a 5-iodo-2,3,4,6-tetraalkoxypyridine core and a side-chain aldehyde. The synthesis is characterized by the following steps:
Pyridine Core Construction :
The pyridine moiety is synthesized via ortho-metalation/boronation using trimethoxyborane [(MeO)₃B], followed by oxidation with meta-chloroperbenzoic acid (mCPBA) to introduce hydroxyl groups. Subsequent ortho-iodination and halogen dance reactions enable regioselective functionalization.Side-Chain Aldehyde Preparation :
The (2S,4S,5R)-5,6-dichloro-2,4-dimethylhexanoyl side chain is assembled using Sharpless asymmetric epoxidation of allylic alcohols, achieving >98% enantiomeric excess (ee). A regioselective epoxide-opening reaction with hydrochloric acid introduces the dichloro motif, followed by oxidation to the aldehyde.Coupling and Final Assembly :
A lithium-halogen exchange reaction between the pyridine core and side-chain aldehyde forms the C–C bond, with subsequent ketonization and deprotection steps yielding this compound. The overall yield for this 18-step synthesis is 6.2%, with critical intermediates achieving 85–92% purity.
Stereochemical Control and Challenges
The synthesis’s success hinges on precise stereochemical control at C2, C4, and C5 of the side chain. Key advancements include:
- Sharpless Epoxidation : Ensures the correct (2S,4S) configuration via titanium-mediated asymmetric oxidation.
- Halogen Dance Reaction : Adjusts iodination patterns on the pyridine ring without racemization.
- Diastereoselective Chlorination : Utilizes Yoshimitsu’s protocol for vicinal dichloride formation from epoxy alcohols, achieving >90% diastereomeric excess (de).
Bioisosteric Modifications and Synthetic Analogues
Chloro-Methyl Bioisosteric Exchange
Recent work by Krautwald et al. (2025) explores Cl↔CH₃ substitutions in this compound’s side chain to optimize bioactivity and physicochemical properties. Two analogs—(2S,4S,5R)-5,6-dimethyl-2,4-dichlorohexanoyl (Analog 2) and (2S,4S,5R)-5-chloro-2,4,6-trimethylhexanoyl (Analog 3)—were synthesized using modified Sharpless epoxidation and trichlorination protocols. Both analogs exhibited IC₅₀ values of 1.2 nM against bovine complex II, matching this compound’s potency.
Synthetic Protocol for Analog 2
- Epoxy Alcohol Preparation : Allylic alcohol 9 is epoxidized using titanium(IV) isopropoxide and diethyl tartrate, yielding epoxy alcohol 10 with 98% ee.
- Trichlorination : Treatment of 10 with triphenylphosphine and N-chlorosuccinimide (NCS) in toluene at 90°C produces trichloride 11 in 77% yield.
- Aldehyde Oxidation : Hydrogenolysis of the benzyl group and subsequent Swern oxidation generates aldehyde 12, which is coupled to the pyridine core via organolithium addition.
Analytical and Purification Techniques
Structural Confirmation
Chromatographic Methods
- Silica Gel Chromatography : Separates this compound from congeners using gradient elution (hexane:ethyl acetate 4:1 to 1:2).
- Sephadex LH-20 : Achieves final purification with chloroform-methanol (1:2), yielding >95% purity.
Comparative Analysis of Preparation Methods
Chemical Reactions Analysis
ATPENIN A5 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as meta-chloroperoxybenzoic acid.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: This compound can undergo substitution reactions, particularly halogenation, where iodine is introduced into the molecule.
Scientific Research Applications
ATPENIN A5 has a wide range of scientific research applications:
Mechanism of Action
ATPENIN A5 exerts its effects by inhibiting mitochondrial complex II, also known as succinate dehydrogenase. This inhibition disrupts the electron transport chain, leading to the production of reactive oxygen species. The compound also activates mitochondrial ATP-sensitive potassium channels, providing cardioprotective effects . The molecular targets of this compound include the iron-sulfur subunit, cytochrome b556 subunit, hydrophobic membrane anchor subunit, and flavoprotein subunit of succinate dehydrogenase .
Comparison with Similar Compounds
Structural Analogs: Atpenin A4, Atpenin B, and NBRI23477 Analogs
Atpenin A4 and B, co-isolated with A5 from Penicillium species, share structural similarities but differ in potency. Key comparisons include:

Key Findings :
- Potency : this compound is ~3-fold more potent than A4 and ~5-fold more potent than B against complex II . The chlorine substituents and stereochemistry in A5 enhance binding affinity .
- Anticancer Activity : In stromal co-culture assays, A5’s IC₅₀ is 2.5-fold lower than A4 and 4-fold lower than B, suggesting its superior efficacy in disrupting tumor-stroma interactions .
- Newer Analogs : NBRI23477 A and B, isolated in 2009, show reduced potency compared to A5, highlighting the irreplaceable role of A5’s side-chain configuration .
Other Complex II Inhibitors
Harzianopyridone
A fungal metabolite with a pyridone core, Harzianopyridone inhibits complex II but is significantly less potent than this compound:
| Activity | This compound (IC₅₀) | Harzianopyridone (IC₅₀) |
|---|---|---|
| A. suum Complex II (SQR) | 32 nM | 2,000 nM |
| Bovine Heart Complex II | 3.6 nM | 17 nM |
Harzianopyridone’s lack of chlorine atoms and shorter aliphatic chain reduce its binding stability .
Siccanin
A classical complex II inhibitor, Siccanin is weaker than this compound (IC₅₀ = 5 µM vs. 3.6 nM in bovine heart) .
Functionally Similar Compounds
Dolastatin 10
Though structurally unrelated, Dolastatin 10 shares functional overlap as an mKATP channel agonist.
Boscalid
A commercial fungicide, Boscalid mimics this compound’s pyridine-carboxamide scaffold but lacks the aliphatic side chain. Boscalid’s IC₅₀ for Botrytis cinerea SDH is 140 nM, ~15-fold higher than A5’s activity against fungal targets .
Biological Activity
Atpenin A5 is a potent and selective inhibitor of mitochondrial complex II, also known as succinate-coenzyme Q reductase (SQR). Its biological activity has been extensively studied, particularly in the context of cancer treatment, cardioprotection, and potential antiviral applications. This article summarizes key research findings, including case studies, structure-activity relationships, and metabolic implications.
This compound exerts its biological effects primarily through the inhibition of mitochondrial complex II. This inhibition leads to altered cellular metabolism and increased production of reactive oxygen species (ROS), which can induce apoptosis in cancer cells. The compound specifically targets the ubiquinone-binding site of complex II, demonstrating high potency with an IC50 value in the low nanomolar range (approximately 3.6-10 nM) .
Anticancer Activity
Research indicates that this compound has significant anticancer properties, particularly against prostate cancer cells. In vitro studies have shown that it effectively inhibits the growth of various cancer cell lines, including DU-145 prostate cancer cells. However, challenges remain regarding its efficacy in vivo due to poor absorption and distribution characteristics .
Table 1: Summary of Anticancer Activity Studies
| Study Reference | Cell Line | IC50 (nM) | Observations |
|---|---|---|---|
| DU-145 | 3.6-10 | Effective growth inhibition | |
| Bovine CII | 3 | Potent inhibition observed | |
| Various Cancer | Not specified | Limited in vivo efficacy reported |
Cardioprotection
This compound has been shown to confer cardioprotection during ischemia-reperfusion injury. In studies involving isolated hearts, administration of this compound resulted in reduced infarct size and improved functional recovery post-injury. The compound activates mitochondrial KATP channels, contributing to its protective effects .
Case Study: Ischemia-Reperfusion Injury
In a controlled experiment, hearts treated with this compound exhibited a significant reduction in infarct size compared to controls. Measurements indicated that treated hearts had smaller infarcts (p < 0.05) and maintained better coronary perfusion pressure during ischemic episodes .
Antiviral Potential
Recent studies have highlighted the antiviral properties of this compound, particularly against viruses such as SARS-CoV-2 and influenza. By inhibiting succinate dehydrogenase, this compound disrupts viral replication processes. It has been suggested that this compound could serve as a broad-spectrum antiviral agent due to its metabolic targeting capabilities .
Table 2: Antiviral Activity Against Various Viruses
| Virus | Mechanism of Action | Efficacy Observed |
|---|---|---|
| SARS-CoV-2 | Inhibition of succinate dehydrogenase | Superior therapeutic indices reported |
| Influenza A | Disruption of metabolic pathways | Effective suppression noted |
| Dengue Virus | Targeting host metabolism | Significant reduction in viral load |
Structure-Activity Relationship (SAR)
The structure-activity relationship studies have revealed that modifications to the C-5 pyridine side chain of this compound can significantly affect its inhibitory potency against complex II. Analogues have been synthesized to explore these relationships further, revealing that structural variations can enhance or diminish biological activity .
Q & A
Q. What experimental models are most appropriate for studying Atpenin A5’s inhibitory effects on mitochondrial complex II (succinate-ubiquinone oxidoreductase)?
- Methodological Answer: Use in vitro enzymatic assays with isolated mitochondrial complexes (e.g., bovine heart or Ascaris suum muscle preparations) to measure IC50 values for succinate dehydrogenase (SDH) inhibition. Validate findings in cellular models (e.g., neonatal or adult cardiomyocytes) to assess functional outcomes like metabolic switching (glycolysis vs. oxidative phosphorylation) . For in vivo studies, myocardial infarction (MI) models in neonatal or adult mice are recommended, with endpoints including cardiomyocyte mitosis rates and cardiac function metrics (e.g., ejection fraction) .
Q. How should researchers interpret conflicting IC50 values for this compound across different species and mitochondrial complexes?
- Methodological Answer: Cross-reference species-specific enzyme structures (e.g., bovine vs. murine SDH) and experimental conditions (e.g., substrate concentrations, pH). For example, this compound exhibits higher potency in bovine complex II (IC50 = 0.0036 μM) compared to murine liver (IC50 = 0.0037 μM), likely due to subtle structural variations in the quinone-binding site . Use comparative kinetic assays and molecular docking simulations to resolve discrepancies .
Q. What are the key considerations for designing dose-response studies with this compound in cardiac regeneration research?
- Methodological Answer: Prioritize dose ranges based on IC50 values (e.g., 0.0036–0.032 μM for SDH inhibition) and tissue-specific pharmacokinetics. In neonatal MI models, administer this compound intraperitoneally at 1–5 mg/kg/day post-MI, monitoring mitotic indices via phospho-histone H3 staining and cardiac function via echocardiography . Include controls for off-target effects using SDH-unrelated inhibitors.
Advanced Research Questions
Q. How can researchers reconcile this compound’s dual role in promoting cardiomyocyte proliferation while inducing DNA damage in high-ROS environments?
- Methodological Answer: Design experiments to isolate ROS-mediated effects by co-administering antioxidants (e.g., N-acetylcysteine) and measuring γH2AX foci (DNA damage marker) alongside proliferation markers (e.g., Ki67). Use single-cell RNA sequencing to identify transcriptomic shifts in metabolic and DNA repair pathways under varying this compound concentrations .
Q. What statistical approaches are optimal for analyzing time-dependent variability in this compound’s efficacy across age-specific cardiac models?
- Methodological Answer: Employ mixed-effects models to account for inter-individual variability in neonatal vs. adult murine hearts. Use longitudinal ANOVA to track functional recovery (e.g., fractional shortening) and Kaplan-Meier analysis for survival rates. Validate findings with bootstrap resampling to address small sample sizes common in preclinical studies .
Q. How does this compound’s metabolic reprogramming effect (glycolysis promotion) compare to other SDH inhibitors like malonate or harzianopyridone?
- Methodological Answer: Perform head-to-head comparisons using Seahorse extracellular flux assays to quantify glycolytic vs. oxidative metabolism. This compound shows superior specificity (IC50 = 0.0036 μM for SDH) compared to malonate (IC50 >100 μM for complex I) and harzianopyridone (IC50 = 0.017 μM) . Pair with metabolomics (LC-MS) to map ATP/NADH ratios and TCA cycle intermediates .
Q. What experimental controls are critical when investigating this compound’s off-target effects on non-cardiac tissues?
- Methodological Answer: Include sham-treated cohorts and tissues with low SDH activity (e.g., skeletal muscle) as negative controls. Use RNAi-mediated SDH knockdown models to distinguish compound-specific effects from pathway-level outcomes. Quantify plasma concentrations via HPLC to rule out systemic toxicity .
Data Contradiction and Reproducibility
Q. How should researchers address inconsistencies in this compound’s regenerative outcomes between published studies?
- Methodological Answer: Audit variables such as animal strain (C57BL/6 vs. CD-1), MI induction method (permanent ligation vs. ischemia-reperfusion), and treatment timing (pre- vs. post-MI). Use open-source platforms like Zenodo to share raw datasets (e.g., echocardiography files, mitotic counts) for independent validation .
Q. What steps ensure reproducibility in quantifying this compound’s effects on mitochondrial membrane potential?
- Methodological Answer: Standardize JC-1 or TMRM staining protocols across labs, including dye concentrations (e.g., 200 nM TMRM) and incubation times (30 min at 37°C). Validate with positive controls (e.g., FCCP for depolarization) and include blinded image analysis using software like ImageJ .
Ethical and Translational Considerations
Q. What preclinical evidence supports advancing this compound to clinical trials for heart failure?
- Methodological Answer: Compile efficacy data from adult murine MI models showing sustained functional improvement (e.g., 25% increase in ejection fraction at 4 weeks post-treatment) . Conduct GLP-compliant toxicity studies in large mammals (e.g., porcine models) to assess hepatic/renal safety. Address ethical concerns via IACUC-reviewed protocols emphasizing humane endpoints .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

